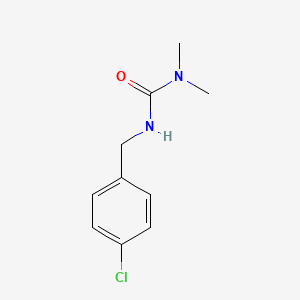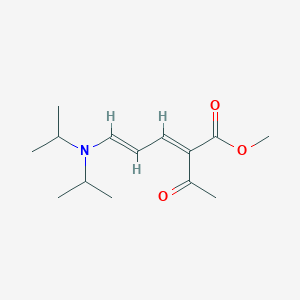![molecular formula C17H18ClN3O3 B5162508 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound is a potent inhibitor of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways in cells.
Wirkmechanismus
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide works by inhibiting the activity of NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small protein that is involved in the regulation of protein degradation pathways in cells. By inhibiting NAE, this compound prevents the activation of NEDD8, leading to the accumulation of proteins that are targeted for degradation. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include the induction of cell cycle arrest, inhibition of DNA replication, and activation of the DNA damage response pathway. In addition, this compound has been shown to induce the expression of genes involved in apoptosis and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide for lab experiments is its potency and specificity as a NAE inhibitor. This makes it a valuable tool for studying the role of NEDD8 in protein degradation pathways in cells. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide and its potential use as a therapeutic agent. These include the development of more potent and selective NAE inhibitors, the identification of biomarkers for predicting response to this compound treatment, and the investigation of combination therapies that may enhance the efficacy of this compound in cancer treatment. In addition, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound in cancer cells.
Synthesemethoden
The synthesis of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide involves several steps, starting with the reaction of 3-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chloroaniline to form the amide intermediate, which is further reacted with 2-methoxyethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and prostate cancer. In these studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-10-9-19-16(22)14-7-2-3-8-15(14)21-17(23)20-13-6-4-5-12(18)11-13/h2-8,11H,9-10H2,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKMZEFVQXZAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 6-[4-(acetylamino)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5162428.png)
![11-(2-phenylethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5162436.png)
![5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5162457.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5162464.png)
![2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5162472.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)

![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)
![N,N-diethyl-2-[phenyl(propyl)phosphoryl]acetamide](/img/structure/B5162532.png)

